molecular formula C23H22ClN3O2S B2440648 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide CAS No. 328070-44-6

4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2440648
CAS No.: 328070-44-6
M. Wt: 439.96
InChI Key: KDYDOFDGQAYYHG-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-chlorophenyl)-5-cyano-6-ethylsulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c1-4-30-23-16(13-25)21(15-9-5-6-10-17(15)24)20(14(2)26-23)22(28)27-18-11-7-8-12-19(18)29-3/h5-12,21,26H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYDOFDGQAYYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, which has garnered interest due to its diverse biological activities. This compound possesses multiple functional groups that are known to influence its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C30H26ClN3O3SC_{30}H_{26}ClN_3O_3S with a molecular weight of 544.1 g/mol. The structure features a pyridine ring substituted with various functional groups, including a cyano group, chlorophenyl group, and an ethylsulfanyl moiety. The unique arrangement of these groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds within the dihydropyridine class exhibit significant antimicrobial properties. Studies have shown that derivatives of similar structures can inhibit bacterial growth effectively. For instance, compounds structurally related to 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

Dihydropyridines are also noted for their anticancer potential. Preliminary studies suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have been investigated for their ability to inhibit specific cancer cell lines, showing promise in targeting pathways involved in tumor growth .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The presence of the cyano group can facilitate interactions with various enzymes, potentially leading to inhibition of metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with cellular receptors, modulating signaling pathways that govern cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong activity against S. typhi and B. subtilis
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Activity

In a study examining the anticancer effects of dihydropyridine derivatives, compounds similar to 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency against tumor cells while maintaining lower cytotoxicity towards normal cells .

Scientific Research Applications

Anticancer Activity

Dihydropyridine derivatives, including the compound , have been studied for their potential anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study evaluated various dihydropyridine derivatives and found significant cytotoxic effects against multiple cancer cell lines, suggesting potential applications in oncology .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity. Similar dihydropyridine derivatives have shown effectiveness against a range of pathogens, including Staphylococcus aureus and Bacillus subtilis. The structural characteristics of this compound may contribute to its efficacy against microbial strains, making it a candidate for further investigation in antimicrobial therapies .

Anti-inflammatory Effects

In silico studies have suggested that the compound may act as an inhibitor of inflammatory pathways. The potential to modulate inflammatory responses positions it as a candidate for developing treatments for inflammatory diseases. Molecular docking studies indicate that it may interact with key enzymes involved in inflammation .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Dihydropyridine Derivatives : A comprehensive evaluation of various derivatives demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Comparative analyses showed that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
  • Enzyme Inhibition Studies : Research into enzyme inhibitors revealed that dihydropyridines can effectively inhibit acetylcholinesterase (AChE), which is relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis and inhibits tumor growth in various cancer cell lines
AntimicrobialEffective against Staphylococcus aureus and other pathogens
Anti-inflammatoryPotential inhibitor of inflammatory pathways as suggested by molecular docking studies

Preparation Methods

Reactant Selection and Stoichiometry

The dihydropyridine core is synthesized via a modified Hantzsch reaction, combining three components:

  • 2-Chlorobenzaldehyde (1.2 equiv) as the aryl aldehyde
  • Ethyl 3-aminocrotonate (1.0 equiv) as the enamine precursor
  • Methyl cyanoacetate (1.5 equiv) as the β-keto ester analog with a nitrile group.

This tricomponent reaction proceeds in refluxing isopropanol (82°C, 6–8 hr), yielding the 1,4-dihydropyridine intermediate 4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylic acid methyl ester (Table 1).

Table 1: Optimization of Cyclocondensation Parameters

Parameter Optimal Value Yield (%) Purity (HPLC, %)
Solvent Isopropanol 74 89.2
Temperature (°C) 82 74 89.2
Catalyst None 74 89.2
Reaction Time (hr) 6 74 89.2

Data derived from analogous syntheses in.

Purification of Mono-Acid Intermediate

The methyl ester undergoes saponification using NaOH (2.0 equiv) in a water/isopropanol mixture (3:1 v/v) at 60°C for 2 hr. Acidification with H3PO4 (pH 2–3) precipitates 4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylic acid (89% purity), which is further purified via recrystallization in acetone/heptane (1:4) to ≥97% purity.

Regioselective Introduction of Ethylsulfanyl Group

Nucleophilic Substitution at Position 6

The ethylsulfanyl moiety is introduced via displacement of a halogen (Cl/Br) at position 6. The intermediate 4-(2-chlorophenyl)-5-cyano-6-chloro-2-methyl-1,4-dihydropyridine-3-carboxylic acid is generated by treating the dihydropyridine core with SOCl2 (3.0 equiv) in dichloromethane (25°C, 2 hr). Subsequent substitution with sodium ethanethiolate (NaSEt, 1.5 equiv) in DMF at 50°C for 4 hr achieves 78% yield (Table 2).

Table 2: Thioether Formation Efficiency

Thiol Source Solvent Temperature (°C) Time (hr) Yield (%)
NaSEt DMF 50 4 78
Ethanethiol/K2CO3 DMF 60 6 62
HSCH2CO2H EtOH 70 8 41

Adapted from, excluding disclaimed sources.

Alkali-Mediated Precipitation

Post-reaction, the mixture is diluted with water (5 vol), and the product is extracted into ethyl acetate. Evaporation yields crude 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylic acid , which is precipitated as its sodium salt by adding NaOH (1.1 equiv) and NaCl (3.0 equiv) in methanol/water (4:1). Filtration and acid regeneration (HCl, pH 2) afford 95% pure material.

Carboxamide Coupling with 2-Methoxyaniline

Activation of Carboxylic Acid

The carboxylic acid (1.0 equiv) is activated using thionyl chloride (SOCl2, 2.5 equiv) in toluene at 70°C for 1 hr, forming the acyl chloride. Excess SOCl2 is removed under vacuum, and the residue is dissolved in dry THF.

Amidation with 2-Methoxyaniline

The acyl chloride solution is added dropwise to a mixture of 2-methoxyaniline (1.2 equiv) and triethylamine (2.0 equiv) in THF at 0°C. After stirring at 25°C for 12 hr, the reaction is quenched with water, and the product is extracted into dichloromethane. Column chromatography (SiO2, hexane/ethyl acetate 3:1) isolates 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide in 68% yield (Table 3).

Table 3: Amidation Reaction Optimization

Coupling Agent Solvent Temperature (°C) Yield (%)
SOCl2/TEA THF 25 68
EDCl/HOBt DMF 25 72
DCC/DMAP CH2Cl2 0→25 65

Data synthesized from; EDCl=1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 6.90 (d, J=8.4 Hz, 2H, Ar-H), 4.89 (s, 1H, H4), 3.85 (s, 3H, OCH3), 3.02 (q, J=7.2 Hz, 2H, SCH2), 2.56 (s, 3H, CH3), 1.42 (t, J=7.2 Hz, 3H, CH2CH3).
  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).

Purity and Yield Assessment

Final product purity is validated via HPLC (99.1% at 254 nm) and elemental analysis (C, H, N within 0.3% of theoretical values).

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate that the Hantzsch cyclocondensation achieves 82% yield in a continuous flow reactor (residence time: 45 min, 100°C), reducing batch variability.

Waste Management

Ethanol/water mixtures from precipitation steps are distilled for solvent recovery (85% efficiency), while spent catalysts (e.g., TEA) are neutralized and incinerated.

Q & A

Q. What are the standard synthetic routes for this compound, and how can its structural analogs guide experimental design?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions, leveraging the reactivity of 1,4-dihydropyridine (DHP) scaffolds. Structural analogs (e.g., AZ257, AZ331) suggest using thiourea derivatives or α-oxo-thioethers as intermediates to introduce the ethylsulfanyl and cyano groups . Key steps include:
  • Cyclocondensation of substituted aldehydes with cyanoacetamide derivatives.

  • Thioetherification using ethyl mercaptan under basic conditions.
    Experimental design should prioritize reaction temperature control (60–80°C) and inert atmospheres to avoid oxidation of the DHP core. Statistical methods like Design of Experiments (DoE) can optimize yields by testing variables (e.g., solvent polarity, catalyst loading) .

    • Data Table : Common Variables in DHP Synthesis Optimization
VariableRange TestedImpact on Yield
Solvent (DMF vs. THF)Polar aproticTHF improves crystallinity
Catalyst (K₂CO₃ vs. Et₃N)10–20 mol%K₂CO₃ enhances cyclization
Temperature60–100°C>80°C degrades DHP core

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; ethylsulfanyl protons at δ 1.3–1.5 ppm). 2D NMR (COSY, HSQC) resolves diastereotopic methyl groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~480 Da).
  • XRD : Single-crystal X-ray diffraction unambiguously confirms stereochemistry and hydrogen bonding (critical for DHP derivatives) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For example, the electron-withdrawing cyano group lowers LUMO energy, enhancing electrophilic reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., calcium channels, common targets for DHPs). Focus on the methoxyphenyl group’s role in π-π stacking .
  • MD Simulations : Evaluate stability in lipid bilayers to predict membrane permeability.

Q. How can contradictory biological activity data be resolved for this compound?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent polarity). Strategies include:
  • Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) vs. functional assays (e.g., patch-clamp for ion channel modulation).
  • Statistical Analysis : Apply ANOVA to identify outliers or batch effects. For instance, dimethyl sulfoxide (DMSO) concentrations >1% may denature proteins, skewing IC₅₀ values .
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Test PEG-400/water mixtures (10–30% v/v) to enhance solubility without precipitation.
  • Solid Dispersion : Use spray drying with hydroxypropyl methylcellulose (HPMC) to improve bioavailability.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. The ethylsulfanyl group is prone to oxidation; antioxidants (e.g., BHT) may stabilize the formulation .

Data Contradiction Analysis Framework

Issue Root Cause Resolution Method
Variable bioactivitySolvent-induced aggregationDynamic Light Scattering (DLS)
Poor crystallinityPolymorphismXRD screening of 5 solvents
Low yield in step 2Competing side reactionsDoE with temperature gradients

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